2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane
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Overview
Description
2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane is a compound with the molecular formula C12H19N3O3Si It is characterized by the presence of an azidomethyl group attached to a phenyl ring, which is further connected to an ethyl chain ending in a trimethoxysilane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane typically involves the following steps:
Formation of the Azidomethyl Intermediate: The starting material, 4-(bromomethyl)phenyl ethyl ether, undergoes a nucleophilic substitution reaction with sodium azide (NaN3) to form 4-(azidomethyl)phenyl ethyl ether.
Hydrosilylation Reaction: The azidomethyl intermediate is then subjected to a hydrosilylation reaction with trimethoxysilane (HSi(OCH3)3) in the presence of a platinum catalyst to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (e.g., dimethylformamide, DMF).
Cycloaddition: Alkynes, copper(I) catalysts (e.g., CuSO4/sodium ascorbate).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of azido-substituted derivatives.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials such as coatings, adhesives, and sealants.
Organic Synthesis: Serves as a versatile building block for the synthesis of complex organic molecules, including heterocycles and polymers.
Bioconjugation: The azido group can be used in bioorthogonal chemistry for the labeling and modification of biomolecules, facilitating studies in biochemistry and molecular biology.
Mechanism of Action
The mechanism of action of 2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes the compound useful in bioconjugation and click chemistry applications. Additionally, the trimethoxysilane group can undergo hydrolysis and condensation reactions, forming siloxane bonds that are crucial in materials science.
Comparison with Similar Compounds
Similar Compounds
2-[4-(bromomethyl)phenyl]ethyl-trimethoxysilane: Similar structure but with a bromomethyl group instead of an azidomethyl group.
2-[4-(aminomethyl)phenyl]ethyl-trimethoxysilane: Similar structure but with an aminomethyl group instead of an azidomethyl group.
2-[4-(hydroxymethyl)phenyl]ethyl-trimethoxysilane: Similar structure but with a hydroxymethyl group instead of an azidomethyl group.
Uniqueness
2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical transformations. The azido group allows for bioorthogonal reactions, making the compound particularly valuable in bioconjugation and click chemistry applications. Additionally, the trimethoxysilane group provides functionality for materials science applications, enabling the formation of siloxane bonds.
Properties
IUPAC Name |
2-[4-(azidomethyl)phenyl]ethyl-trimethoxysilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3Si/c1-16-19(17-2,18-3)9-8-11-4-6-12(7-5-11)10-14-15-13/h4-7H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYVVTUCUPSNST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1=CC=C(C=C1)CN=[N+]=[N-])(OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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